molecular formula C11H16NO+ B13709345 (2S)-2-(4-methoxyphenyl)pyrrolidin-1-ium

(2S)-2-(4-methoxyphenyl)pyrrolidin-1-ium

Cat. No.: B13709345
M. Wt: 178.25 g/mol
InChI Key: HCBLZPKEGFYHDN-NSHDSACASA-O
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Description

(2S)-2-(4-Methoxyphenyl)pyrrolidin-1-ium is a chiral pyrrolidinium salt characterized by a positively charged pyrrolidine ring substituted with a 4-methoxyphenyl group at the second carbon (S-configuration). The 4-methoxyphenyl moiety may influence pharmacokinetic properties, such as membrane permeability and metabolic stability, due to its electron-donating methoxy group .

Properties

Molecular Formula

C11H16NO+

Molecular Weight

178.25 g/mol

IUPAC Name

(2S)-2-(4-methoxyphenyl)pyrrolidin-1-ium

InChI

InChI=1S/C11H15NO/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3/p+1/t11-/m0/s1

InChI Key

HCBLZPKEGFYHDN-NSHDSACASA-O

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2CCC[NH2+]2

Canonical SMILES

COC1=CC=C(C=C1)C2CCC[NH2+]2

Origin of Product

United States

Preparation Methods

Stereoselective Synthesis of the Pyrrolidine Core

The key step in preparing (2S)-2-(4-methoxyphenyl)pyrrolidin-1-ium is the stereoselective formation of the 2-substituted pyrrolidine ring with the (S)-configuration at the 2-position.

  • Chiral Pyrrolidine Scaffold Construction :
    Chiral pyrrolidine rings are commonly synthesized via asymmetric catalysis or chiral pool synthesis. For example, asymmetric hydrogenation or organocatalytic methods can be employed to introduce the stereochemistry at the 2-position. In studies involving related pyrrolidine derivatives, chiral building blocks such as (S)-proline or chiral auxiliaries have been used to ensure high enantiomeric excess (>99%) of the product.

  • Substitution with 4-Methoxyphenyl Group :
    The 4-methoxyphenyl substituent is introduced typically via nucleophilic substitution or cross-coupling reactions. In one approach, mesylate-activated intermediates derived from protected pyrrolidine alcohols are coupled with aryl nucleophiles or pyrrole building blocks bearing the desired aryl substituent.

  • Protecting Group Strategies :
    Protecting groups such as silyl ethers or acetal groups are often used to protect hydroxyl functionalities during the synthesis to prevent side reactions and to facilitate selective transformations.

Quaternization to Form Pyrrolidinium Ion

The formation of the pyrrolidinium cation involves quaternization of the pyrrolidine nitrogen:

  • Alkylation or Arylalkylation :
    The tertiary amine of the pyrrolidine ring is alkylated using alkyl halides or arylalkyl halides under controlled conditions to form the corresponding pyrrolidinium salt. This step is generally performed under mild conditions to avoid racemization or degradation of the chiral center.

  • Use of Sulfonyl Fluorides and Sulfamoyl Fluorides :
    Recent advances in sulfonyl fluoride chemistry provide alternative routes to quaternary ammonium salts by reacting amines with sulfurofluoridate reagents, which can be adapted to pyrrolidine derivatives for quaternization.

Representative Synthetic Route

A plausible synthetic route for (2S)-2-(4-methoxyphenyl)pyrrolidin-1-ium based on literature precedents is outlined below:

Step Reaction Type Reagents/Conditions Outcome
1 Asymmetric synthesis of pyrrolidine Chiral catalyst or chiral pool (e.g., (S)-proline) Formation of (S)-2-substituted pyrrolidine core with high enantioselectivity
2 Protection of hydroxyl groups 2,2-Dimethoxypropane with catalytic p-toluenesulfonic acid Acetal protection of diols to stabilize intermediates
3 Activation of primary alcohol Mesylation using mesyl chloride Formation of mesylate intermediate suitable for nucleophilic substitution
4 Coupling with 4-methoxyphenyl nucleophile Palladium-catalyzed cross-coupling or nucleophilic substitution Introduction of 4-methoxyphenyl substituent at 2-position
5 Deprotection Tetra-n-butylammonium fluoride (TBAF) Removal of silyl protecting groups to yield free pyrrolidine derivative
6 Quaternization Alkyl halide or sulfurofluoridate reagent Formation of pyrrolidinium ion (2S)-2-(4-methoxyphenyl)pyrrolidin-1-ium

Alternative Synthetic Approaches

  • Mechanochemical Synthesis :
    Mechanochemistry has emerged as an eco-friendly alternative for organic synthesis, including pyrrolidine derivatives. Ball milling can facilitate reactions such as Grignard reagent formation and coupling with aryl halides without solvents, potentially applicable to the synthesis of (2S)-2-(4-methoxyphenyl)pyrrolidin-1-ium.

  • Palladium-Catalyzed Tandem Reactions :
    Palladium-catalyzed multicomponent tandem reactions allow stereoselective formation of complex pyrrolidine derivatives. Although palladium catalysis has limitations with certain functional groups, modifications in ligand and reaction conditions can broaden substrate scope to include methoxy-substituted aryl groups.

Analytical and Purity Considerations

  • Chiral HPLC Analysis :
    Enantiomeric purity is typically confirmed by asymmetric high-performance liquid chromatography, with >99% enantiomeric excess achievable through optimized synthetic routes.

  • Structural Confirmation :
    X-ray crystallography is used to confirm the absolute configuration and three-dimensional structure of the synthesized compound.

Summary Table of Key Preparation Data

Parameter Details
Chiral Center Configuration (S)-configuration at 2-position of pyrrolidine ring
Key Reagents Chiral catalysts, 4-methoxyphenyl nucleophiles, mesyl chloride, alkyl halides
Protecting Groups Acetal (2,2-dimethoxypropane), silyl ethers
Catalysts Palladium complexes for cross-coupling; organocatalysts for asymmetric synthesis
Quaternization Methods Alkylation with alkyl halides; sulfonyl fluoride reagents
Analytical Techniques Chiral HPLC, X-ray crystallography
Typical Yields Variable; high enantioselectivity (>99% ee) achievable
Alternative Methods Mechanochemical synthesis, tandem palladium-catalyzed reactions

Concluding Remarks

The preparation of (2S)-2-(4-methoxyphenyl)pyrrolidin-1-ium involves a combination of stereoselective pyrrolidine ring synthesis, strategic protection/deprotection steps, and efficient quaternization of the nitrogen atom. Advances in palladium-catalyzed cross-coupling and mechanochemical methods provide versatile and environmentally friendly routes. Analytical techniques ensure high stereochemical purity and structural integrity. This multifaceted approach reflects the compound’s significance in synthetic and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methoxyphenyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring and the 4-methoxyphenyl group contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional distinctions between (2S)-2-(4-methoxyphenyl)pyrrolidin-1-ium and related compounds:

Compound Name Core Structure Functional Groups Molecular Weight Key Features
(2S)-2-(4-Methoxyphenyl)pyrrolidin-1-ium Pyrrolidinium Quaternary ammonium, 4-methoxyphenyl ~219.3 (estimated) Charged species, high solubility
Pimobendan (C19H18N4O2) Benzimidazole-pyridazinone 4-Methoxyphenyl, methyl, pyridazinone 334.37 Neutral, cardiovascular activity
(2S)-2-[4-(4-Methoxyphenyl)-2-oxo-1-pyrrolidinyl]butanamide Pyrrolidinone Oxo, butanamide, 4-methoxyphenyl ~318.4 (entry 68) Neutral, potential nootropic applications
Catramilast (C17H22N2O3) Imidazolone Cyclopropylmethoxy, 4-methoxyphenyl 302.37 Neutral, anti-inflammatory (dermatology)

Key Observations :

  • Charge State: The target compound’s pyrrolidinium core introduces a permanent positive charge, unlike neutral analogs such as Pimobendan or Catramilast.
  • Functional Moieties: The absence of an oxo group (compared to pyrrolidinone derivatives ) or heterocyclic systems (e.g., benzimidazole in Pimobendan ) alters electronic properties and binding affinities.

Pharmacological and Therapeutic Implications

Pimobendan (C19H18N4O2)
  • Application : Approved for congestive heart failure in veterinary medicine.
  • Mechanism : Phosphodiesterase III inhibitor; the 4-methoxyphenyl group may stabilize π-π interactions with aromatic residues in enzyme active sites.
  • Contrast: Unlike the charged pyrrolidinium, Pimobendan’s neutral benzimidazole-pyridazinone structure facilitates penetration into hydrophobic cardiac tissues.
Pyrrolidinone Derivatives
  • Example : (2S)-2-[4-(4-Methoxyphenyl)-2-oxo-1-pyrrolidinyl]butanamide.
  • Activity: Pyrrolidinones often exhibit nootropic or anticonvulsant effects. The oxo group may hydrogen-bond to neuronal receptors, a feature absent in the ammonium analog.
Catramilast (C17H22N2O3)
  • Application : Anti-inflammatory for atopic dermatitis.
  • Structure-Activity : The cyclopropylmethoxy group enhances steric bulk, possibly modulating Toll-like receptor interactions. The target compound’s simpler structure lacks this complexity, suggesting divergent targets.

Physicochemical Properties

  • Solubility : The quaternary ammonium in (2S)-2-(4-methoxyphenyl)pyrrolidin-1-ium likely increases water solubility (>50 mg/mL estimated) compared to Pimobendan (poor aqueous solubility, ~0.1 mg/mL) .
  • Stability: Pyrrolidinium salts are prone to hydrolysis under basic conditions, whereas pyrrolidinones (e.g., entry 68 ) are more stable due to resonance stabilization of the lactam.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-2-(4-methoxyphenyl)pyrrolidin-1-ium, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or catalytic asymmetric hydrogenation. Key steps include introducing the 4-methoxyphenyl group to the pyrrolidine scaffold. Optimization focuses on solvent choice (e.g., DMF or toluene), catalyst selection (e.g., palladium or copper-based systems), temperature control (40–80°C), and inert atmospheres to prevent oxidation. Yield improvements are achieved by adjusting catalyst loading (1–5 mol%) and reaction time (12–24 hours). Purity is enhanced via recrystallization or chromatography .

Q. How should researchers approach the structural elucidation and characterization of (2S)-2-(4-methoxyphenyl)pyrrolidin-1-ium using spectroscopic and crystallographic methods?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D-COSY for stereochemistry), mass spectrometry (HRMS for molecular ion confirmation), and X-ray crystallography (for absolute configuration). Compare spectral data with structurally related compounds, such as (2S,4S)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid, to validate assignments. For crystallography, grow single crystals in polar solvents (e.g., ethanol/water mixtures) and refine structures using software like SHELXL .

Q. What analytical techniques are most effective for detecting and quantifying impurities in (2S)-2-(4-methoxyphenyl)pyrrolidin-1-ium samples?

  • Methodological Answer : Employ HPLC-UV/Vis (C18 column, acetonitrile/water gradient) and LC-MS for impurity profiling. Use certified reference standards (e.g., EP-grade impurities) for calibration. For chiral impurities, utilize chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Quantify limits of detection (LOD) and quantification (LOQ) via signal-to-noise ratios (S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ) .

Q. What safety protocols should be implemented when handling (2S)-2-(4-methoxyphenyl)pyrrolidin-1-ium in laboratory settings?

  • Methodological Answer : Follow GHS guidelines : wear PPE (gloves, lab coat, goggles), use fume hoods for weighing/synthesis, and store in airtight containers away from light. In case of exposure:

  • Inhalation : Move to fresh air; administer oxygen if needed.
  • Skin contact : Wash with soap/water for 15 minutes.
  • Ingestion : Rinse mouth; do NOT induce vomiting.
    Maintain spill kits with inert absorbents (e.g., vermiculite) and neutralize acidic/basic residues before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of (2S)-2-(4-methoxyphenyl)pyrrolidin-1-ium derivatives across different studies?

  • Methodological Answer : Conduct comparative assays under standardized conditions (e.g., cell lines, incubation times). Verify compound purity via HPLC and control for stereochemical integrity. Use orthogonal assays (e.g., enzyme inhibition + cellular viability) to confirm activity. Replicate conflicting studies with identical batches and analyze batch-to-batch variability. Cross-reference with structurally similar compounds, such as methyl[(2S)-1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl]amine hydrochloride, to identify structure-activity relationships (SAR) .

Q. What strategies are employed to optimize the enantiomeric purity of (2S)-2-(4-methoxyphenyl)pyrrolidin-1-ium during asymmetric synthesis?

  • Methodological Answer : Utilize chiral catalysts (e.g., BINAP-metal complexes) or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column). For crystallization-induced dynamic resolution (CIDR), use solvents with high polarity differences (e.g., hexane/ethanol). Optimize ee >99% by adjusting reaction kinetics (e.g., slow cooling rates) and seeding with enantiopure crystals .

Q. How do structural modifications at the pyrrolidine ring influence the receptor binding affinity and selectivity of (2S)-2-(4-methoxyphenyl)pyrrolidin-1-ium analogs?

  • Methodological Answer : Perform SAR studies by introducing substituents (e.g., hydroxyl, fluorine) at positions 3 or 4 of the pyrrolidine ring. Assess binding to neurotransmitter receptors (e.g., dopamine D2, serotonin 5-HT1A) via radioligand displacement assays. Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptor pockets. Compare selectivity profiles with analogs like (S)-2,2,2-trifluoro-1-(pyridin-4-yl)ethanamine hydrochloride .

Q. What computational modeling approaches are recommended to predict the pharmacokinetic properties and metabolic pathways of (2S)-2-(4-methoxyphenyl)pyrrolidin-1-ium?

  • Methodological Answer : Apply QSAR models (e.g., SwissADME) to predict logP, solubility, and bioavailability. Use CYP450 docking simulations (e.g., CYP3A4 in MOE) to identify metabolic hotspots (e.g., methoxy group demethylation). Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH). For toxicity, run proteomics to detect reactive metabolite adducts .

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